2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

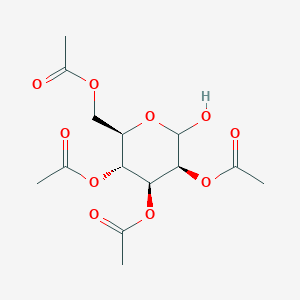

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-JABUTEAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471943 | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140147-37-1, 58645-20-8 | |

| Record name | D-Mannopyranose, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a key carbohydrate derivative in glycochemistry and drug discovery. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.68 | d | 1H | H-1 |

| 5.47 | dd | 1H | H-2 |

| 5.29 | t | 1H | H-3 |

| 5.15 | t | 1H | H-4 |

| 4.28-4.10 | m | 2H | H-6a, H-6b |

| 3.98 | m | 1H | H-5 |

| 2.18, 2.10, 2.05, 2.02 | s | 12H | 4 x OAc |

Table 2: ¹³C NMR Spectroscopic Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

| Chemical Shift (δ) ppm | Assignment |

| 170.6, 170.0, 169.8, 169.5 | 4 x C=O (acetyl) |

| 91.8 | C-1 |

| 73.0 | C-5 |

| 70.8 | C-3 |

| 68.7 | C-2 |

| 65.5 | C-4 |

| 62.1 | C-6 |

| 20.9, 20.8, 20.7, 20.6 | 4 x CH₃ (acetyl) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad | O-H Stretch (residual) |

| ~2950 | Medium | C-H Stretch (aliphatic) |

| 1753, 1730 | Strong | C=O Stretch (ester)[1] |

| ~1215 | Strong | C-O Stretch (ester)[1] |

| ~1050 | Strong | C-O Stretch (pyranose ring) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Interpretation |

| 348.1 | [M+H]⁺ (Calculated for C₁₄H₂₀O₁₀: 348.11) |

| 331 | [M-OH]⁺ |

| 289 | [M-OAc]⁺ |

| 169 | Fragment ion |

| 115 | Fragment ion[2] |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for acetylated monosaccharides and can be adapted for this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H, C=O, and C-O bonds.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically producing protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Fragmentation Analysis (MS/MS): To obtain structural information, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques in chemical characterization.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic techniques.

References

The Rising Therapeutic Potential of Acetylated Mannopyranose Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrate chemistry has emerged as a pivotal field in the quest for novel therapeutic agents. Among the myriad of monosaccharides, mannose and its derivatives have garnered significant attention due to their integral roles in various biological processes, including cell-cell recognition, immune responses, and pathogenesis. Acetylation, a common chemical modification, has been shown to enhance the bioavailability and efficacy of various bioactive compounds. This technical whitepaper provides a comprehensive overview of the potential biological activities of acetylated mannopyranose derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We delve into the quantitative data from pertinent studies, detail the experimental methodologies for assessing these activities, and visualize the key signaling pathways implicated in their mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the promise of acetylated mannopyranose derivatives as a versatile scaffold for future therapeutics.

Introduction

Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide that plays a crucial role in protein glycosylation and other physiological functions. Its derivatives are being extensively investigated for their therapeutic potential. The acetylation of hydroxyl groups in mannopyranose can significantly alter its physicochemical properties, such as lipophilicity and membrane permeability, which can, in turn, enhance its biological activity and oral bioavailability. This guide synthesizes the current understanding of the biological activities of acetylated mannopyranose derivatives and provides a technical framework for their continued investigation.

Anticancer Activity

The modification of natural compounds through acetylation has been demonstrated as a promising strategy for enhancing their anticancer properties. While direct studies on acetylated mannopyranose derivatives are emerging, research on acetylated analogues of other natural products provides valuable insights into the potential mechanisms and efficacy.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of acetylated derivatives of other relevant compounds, which can serve as a reference for future studies on acetylated mannopyranose derivatives.

| Compound | Cell Line | IC50 Value (µM) | Reference |

| 5-acetylated tangeretin (B192479) (5-ATAN) | PC-3 (Prostate Cancer) | 5.1[1] | [1] |

| Tangeretin (TAN) | PC-3 (Prostate Cancer) | 17.2[1] | [1] |

| 5-demethyltangeretin (5-DTAN) | PC-3 (Prostate Cancer) | 11.8[1] | [1] |

| HH33 (acetylated 5-aminosalicylate-thiazolinone hybrid) | MCF7 (Breast Cancer) | < 1 | [2] |

| HH33 (acetylated 5-aminosalicylate-thiazolinone hybrid) | HeLa (Cervical Cancer) | < 1 | [2] |

| HH33 (acetylated 5-aminosalicylate-thiazolinone hybrid) | HCT-116 (Colon Cancer) | < 1 | [2] |

| HH33 (acetylated 5-aminosalicylate-thiazolinone hybrid) | HepG2 (Liver Cancer) | < 1 | [2] |

| Doxorubicin | HepG2 (Liver Cancer) | equipotent to HH33 | [2] |

| Doxorubicin | HeLa (Cervical Cancer) | less active than HH33 | [2] |

Mechanism of Action: Apoptosis Induction

Studies on acetylated flavonoids suggest that their enhanced anticancer activity is often mediated through the induction of apoptosis. Two key signaling pathways are frequently implicated: the p53-dependent pathway and the caspase-dependent pathway.

dot graph p53_pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Acetylated_Derivative" [label="Acetylated Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cellular_Stress" [label="Cellular Stress", fillcolor="#FBBC05"]; "p53_Activation" [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "p21_Upregulation" [label="p21 Upregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "G2M_Arrest" [label="G2/M Cell Cycle Arrest", fillcolor="#FFFFFF"]; "Bax_Upregulation" [label="Bax Upregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondrial_Pathway" [label="Mitochondrial Pathway", fillcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

"Acetylated_Derivative" -> "Cellular_Stress" [label="induces"]; "Cellular_Stress" -> "p53_Activation"; "p53_Activation" -> "p21_Upregulation"; "p21_Upregulation" -> "G2M_Arrest"; "p53_Activation" -> "Bax_Upregulation"; "Bax_Upregulation" -> "Mitochondrial_Pathway"; "Mitochondrial_Pathway" -> "Apoptosis"; "G2M_Arrest" -> "Apoptosis" [style=dashed]; } Caption: p53-dependent apoptotic pathway.

dot graph caspase_pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Acetylated_Derivative" [label="Acetylated Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mitochondrial_Dysfunction" [label="Mitochondrial Dysfunction", fillcolor="#FBBC05"]; "Cytochrome_c_Release" [label="Cytochrome c Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apaf1" [label="Apaf-1", fillcolor="#FFFFFF"]; "Caspase9_Activation" [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Caspase3_Activation" [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PARP_Cleavage" [label="PARP Cleavage", fillcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

"Acetylated_Derivative" -> "Mitochondrial_Dysfunction" [label="induces"]; "Mitochondrial_Dysfunction" -> "Cytochrome_c_Release"; "Cytochrome_c_Release" -> "Apaf1"; "Apaf1" -> "Caspase9_Activation" [label="activates"]; "Caspase9_Activation" -> "Caspase3_Activation" [label="activates"]; "Caspase3_Activation" -> "PARP_Cleavage"; "PARP_Cleavage" -> "Apoptosis"; } Caption: Caspase-dependent apoptotic pathway.

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 3.0 × 10³ to 4.0 × 10³ cells/well and incubate overnight.[3]

-

Treatment: Treat the cells with various concentrations of the acetylated mannopyranose derivatives or a vehicle control (e.g., 0.1% DMSO) for 48 hours.[3]

-

MTS Reagent Addition: Add 15 µL of CellTiter 96® AQueous One Solution Reagent to each well.[3]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 4 hours.[3]

-

Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.[3]

-

Analysis: Express cell viability as the optical density ratio of the treated cells to the control cells. Calculate the IC50 value using dose-response curve analysis.

-

Cell Treatment: Treat cancer cells with the test compounds for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Mannose itself has been shown to possess immunoregulatory functions, and its acetylated derivatives are being explored for their potential to modulate inflammatory responses.

Quantitative Data on Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects of chitooligosaccharides (COS) with varying degrees of acetylation (DA), which can be a model for studying acetylated mannopyranose derivatives.

| Compound | Concentration | Inhibition of IL-6 Secretion (%) | Inhibition of TNF-α Secretion (%) | Reference |

| 12% DA COS | 100 mg/kg | Significant reduction | Significant reduction | [4] |

| Dexamethasone (Positive Control) | - | Less effective than 12% DA COS for IL-6 | - | [4] |

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Acetylated carbohydrate derivatives may exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. A key signaling pathway involved is the NF-κB pathway, which is activated by stimuli such as lipopolysaccharide (LPS).

dot graph NFkB_pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"LPS" [label="LPS", fillcolor="#FBBC05"]; "TLR4" [label="TLR4", fillcolor="#FFFFFF"]; "IKK_Activation" [label="IKK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "IkB_Phosphorylation" [label="IκB Phosphorylation\n& Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NFkB_Translocation" [label="NF-κB Nuclear\nTranslocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gene_Expression" [label="Pro-inflammatory\nGene Expression", fillcolor="#FFFFFF"]; "Cytokines" [label="TNF-α, IL-6, iNOS", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; "Acetylated_Derivative" [label="Acetylated Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"LPS" -> "TLR4"; "TLR4" -> "IKK_Activation"; "IKK_Activation" -> "IkB_Phosphorylation"; "IkB_Phosphorylation" -> "NFkB_Translocation"; "NFkB_Translocation" -> "Gene_Expression"; "Gene_Expression" -> "Cytokines"; "Acetylated_Derivative" -> "IKK_Activation" [label="inhibits", style=dashed, color="#EA4335"]; } Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

-

Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Treatment: Pre-treat the cells with various concentrations of the acetylated mannopyranose derivatives for 2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 500 ng/mL) for 20-24 hours.

-

Nitric Oxide (NO) Measurement: Measure the production of NO in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Gene Expression Analysis: Analyze the mRNA expression of inflammatory genes (e.g., iNOS, COX-2) using quantitative RT-PCR.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Mannose derivatives have shown promise in this area, and acetylation can further enhance their efficacy.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for some mannose-derived glycosides.

| Compound | Organism | MIC (mM) | Reference |

| Dodecyl α-D-mannopyranoside | S. aureus | 0.078 | [5] |

| Octyl α-D-thiomannoside | E. coli | 1.25 | [5] |

| Dodecyl α-D-thiomannoside | C. albicans | 0.039 | [5] |

Experimental Protocols

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of the acetylated mannopyranose derivatives in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Plate Preparation: Inoculate the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar) evenly with the microbial suspension.

-

Disk Application: Apply paper disks impregnated with a known concentration of the test compound to the agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition: Measure the diameter of the zone of no growth around each disk. The size of the zone is indicative of the compound's antimicrobial activity.

Antiviral Activity

Mannose-binding lectins on the surface of various viruses represent an attractive target for antiviral drug development. Mannose derivatives can act as competitive inhibitors, preventing viral entry into host cells.

Quantitative Data on Antiviral Activity

The following table shows the antiviral activity of mannosylated nanoparticles against Ebola virus.

| Compound | Virus | EC50 Value | Reference |

| Gold-psDiMan nanoparticles | Ebola pseudovirus | sub-nanomolar | [6] |

Mechanism of Action: Inhibition of Viral Entry

Many viruses, including HIV and Ebola, have glycoproteins on their surface that are rich in mannose residues. These glycoproteins are recognized by mannose-binding receptors on host cells, facilitating viral entry. Acetylated mannopyranose derivatives can potentially interfere with this interaction.

dot graph viral_entry_inhibition { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Virus" [label="Virus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Viral_Glycoprotein" [label="Viral Glycoprotein\n(mannose-rich)", fillcolor="#FBBC05"]; "Host_Cell" [label="Host Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mannose_Receptor" [label="Mannose Receptor\n(e.g., DC-SIGN)", fillcolor="#FFFFFF"]; "Viral_Entry" [label="Viral Entry", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; "Acetylated_Mannopyranose" [label="Acetylated Mannopyranose\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Virus" -> "Viral_Glycoprotein"; "Viral_Glycoprotein" -> "Mannose_Receptor" [label="binds to"]; "Mannose_Receptor" -> "Host_Cell" [dir=none]; "Mannose_Receptor" -> "Viral_Entry" [label="mediates"]; "Acetylated_Mannopyranose" -> "Mannose_Receptor" [label="blocks", style=dashed, color="#EA4335"]; } Caption: Inhibition of virus-host cell interaction.

Experimental Protocols

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6) in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the cells, followed by a predetermined amount of the virus.

-

Incubation: Incubate the plates until a cytopathic effect (CPE) is observed in the virus control wells.

-

CPE Evaluation: Assess the level of CPE in each well, for example, by staining with crystal violet.

-

EC50 Determination: The EC50 is the concentration of the compound that inhibits the viral CPE by 50%.

Synthesis of Acetylated Mannopyranose Derivatives

The synthesis of acetylated mannopyranose derivatives typically involves the protection of specific hydroxyl groups followed by acetylation of the remaining free hydroxyls.

General Workflow for Synthesis

Detailed Experimental Protocol: Synthesis of 2-Acetamido-1,3,4-tri-O-acetyl-2-deoxy-d-mannopyranose[7]

-

Selective Protection: The 6-hydroxyl group of N-acetyl-d-mannosamine (ManNAc) is selectively protected with triphenylmethyl chloride (trityl chloride).

-

Acetylation: The remaining hydroxyl groups at positions 1, 3, and 4 are acetylated using acetic anhydride in a pyridine (B92270) solution.

-

Detritylation: The trityl group at the 6-position is selectively removed under mild acidic conditions (e.g., 80% v/v acetic acid in water at 60°C for 4 hours).[7]

-

Purification: The final product is purified by chromatography.

Conclusion and Future Directions

Acetylated mannopyranose derivatives represent a promising class of compounds with a wide range of potential biological activities. The evidence from related acetylated natural products and mannose derivatives strongly suggests that acetylation can be a key strategy to enhance their therapeutic efficacy. This technical guide has provided a summary of the current knowledge, including quantitative data, mechanisms of action, and detailed experimental protocols to facilitate further research in this area.

Future research should focus on:

-

Systematic Synthesis and Screening: A comprehensive library of acetylated mannopyranose derivatives with varying degrees and positions of acetylation should be synthesized and screened for a wide range of biological activities.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of promising candidates in animal models of disease and determining their pharmacokinetic profiles.

By leveraging the methodologies and insights presented in this guide, the scientific community can accelerate the development of novel and effective therapeutics based on the acetylated mannopyranose scaffold.

References

- 1. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mannose Derivatives as Anti-Infective Agents [mdpi.com]

- 7. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a crucial intermediate in the development of various carbohydrate-based therapeutics and glycoconjugates. The following sections detail various synthetic methodologies, presenting quantitative data in a comparative format and offering detailed experimental protocols for key procedures.

Introduction

This compound is a protected derivative of D-mannose, a C-2 epimer of glucose. Its protected hydroxyl groups, with the exception of the anomeric hydroxyl, make it a versatile building block in glycosylation reactions. This intermediate is pivotal in the synthesis of complex oligosaccharides, glycolipids, and glycoproteins, which play significant roles in numerous biological processes, including cell recognition, signaling, and immune responses. Consequently, efficient and reliable synthetic routes to this compound are of high interest to the fields of medicinal chemistry and drug development. This guide explores several prominent synthetic strategies, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Methodologies: A Comparative Overview

Several synthetic routes to this compound have been developed, primarily starting from D-mannose or its per-acetylated derivative, D-mannose pentaacetate. The choice of method often depends on factors such as desired yield, scalability, and the stereochemical outcome at the anomeric center. The following table summarizes the quantitative data from various key synthetic approaches.

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Melting Point (°C) | Specific Rotation ([α]D) | Reference |

| Method 1 | D-Mannose | Acetic anhydride (B1165640), Iodine | - | - | 92-95 | - | [1] |

| Method 2 | 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose | AlCl₃ | 4.5 hours | 63.4 (for gluco-pyranose) | - | - | [2][3] |

| Method 3 | D-Mannose | Trityl chloride, Pyridine (B92270), Acetic anhydride, HBr/Acetic acid | 3h (tritylation), 18h (acetylation) | 46 (for intermediate 2), 60 (for final product) | - | - | [4] |

| Method 4 | D-Mannose | Ac₂O-I₂, 30% HBr in AcOH, EtOH-2,4,6-collidine, 1M aq. HCl | - | 12-16 (overall for triflate precursor) | - | - | [5][6] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its precursors, as described in the literature.

Method 1: Per-O-acetylation of D-Mannose

This method describes a straightforward approach to acetylate all hydroxyl groups of D-mannose.

Procedure: Further processing would be required to selectively de-acetylate the anomeric position to yield the target compound. A common approach involves the formation of a glycosyl halide followed by hydrolysis.

Method 2: Lewis Acid-Catalyzed Deacetylation of D-Mannose Pentaacetate

This method focuses on the selective removal of the anomeric acetyl group from the fully acetylated D-mannose. While the cited literature primarily details the deacetylation of glucose pentaacetate, the principle can be extended to mannose derivatives.[2][3]

Procedure:

-

To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg), Et₂O (5 mL), and AlCl₃ (60.3 mg, 1.0 equiv.).[3]

-

Seal the reaction vessel and place it in an oven at 110 °C for 4.5 hours.[3]

-

After cooling, load the ether solution directly onto a silica (B1680970) gel column.[3]

-

Elute with a hexane/EtOAc (3:1) solvent system to afford 2,3,4,6-tetra-O-acetyl-α-glucopyranose (99.9 mg, 63.4% yield).[3]

Method 3: Regioselective Synthesis via 6-O-Tritylation

This multi-step synthesis involves the protection of the primary hydroxyl group, followed by acetylation and subsequent deprotection to yield the desired product.[4]

Step 1: Synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose

-

Stir D-mannose (25.8 g, 142 mmol) and trityl chloride (40.1 g, 143.0 mmol) in anhydrous pyridine (125 mL) under a nitrogen atmosphere.[4]

-

Heat the reaction mixture to 50 °C and stir for 3 hours.[4]

-

Cool the solution to room temperature, then place it in an ice bath.[4]

-

Add acetic anhydride (75 mL) dropwise over 30 minutes.[4]

-

Stir the solution at room temperature for 18 hours.[4]

-

Pour the reaction mixture onto ice (750 mL) and stir vigorously for 1.5 hours to precipitate a white solid.[4]

-

Collect the solid by filtration, wash with ice-cold water (250 mL), and dry under vacuum.[4]

-

Recrystallize the solid from hot ethanol (B145695) to afford the product as a white solid (39.0 g, 46% yield).[4]

Step 2: Synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannopyranose

-

Dissolve 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose (10.2 g, 17.3 mmol) in acetic acid (120 mL) at 40 °C with stirring.[4]

-

Cool the solution to 15 °C and add HBr/acetic acid (33% w/w, 5.0 mL, 20.4 mmol) dropwise, leading to the immediate formation of a yellow precipitate.[4]

-

After 10 seconds, filter the solution under vacuum through Celite™ onto water (250 mL) and wash the solids with acetic acid (10 mL).[4]

-

Dissolve the crude product in a minimum amount of hot chloroform (B151607) and induce crystallization by adding diethyl ether.[4]

-

Collect the crystals by filtration and dry in vacuo to afford the product as a white solid (3.6 g, 60% yield).[4]

Method 4: Multi-step Synthesis via Glycosyl Bromide and Orthoester Intermediates

This comprehensive synthesis starts from D-mannose and proceeds through several key intermediates.[5][6]

Step 1: Per-O-acetylation with Ac₂O-I₂ This step is similar to the initial acetylation in other methods.

Step 2: Formation of Acetobromomannose

-

Add a 33% solution of hydrogen bromide in acetic acid (30 mL) to 1,2,3,4,6-penta-O-acetyl-d-mannopyranose (9.0 g, 23 mmol) in CH₂Cl₂ (60 mL).[7]

-

Stir the mixture for 5 hours at room temperature.[7]

-

Quench the reaction with cold water and extract with CH₂Cl₂.[7]

-

Wash the organic layer with a saturated solution of NaHCO₃ and brine, then dry over MgSO₄, filter, and evaporate under vacuum to give the crude glycosyl bromide as a yellow oil.[7]

Step 3: 1,2-Orthoester Formation This step involves the reaction of the acetobromomannose with an alcohol in the presence of a non-nucleophilic base.

Step 4: Hydrolysis of the 1,2-Orthoester The orthoester is hydrolyzed using aqueous acid to yield the final product.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.

Caption: Regioselective synthesis via 6-O-tritylation.

Caption: Multi-step synthesis via glycosyl bromide.

Conclusion

This guide has provided a detailed examination of various synthetic routes for the preparation of this compound. The choice of a particular method will be guided by the specific requirements of the research, including scale, desired purity, and available resources. The presented data and protocols offer a solid foundation for researchers to successfully synthesize this valuable carbohydrate intermediate for their applications in drug discovery and development.

References

- 1. 2,3,4,6-Tetra-O-acetyl- D -mannopyranose 95 140147-37-1 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid | MDPI [mdpi.com]

- 5. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

A Comprehensive Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranose for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Applications

This technical guide provides a detailed overview of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a key synthetic intermediate in carbohydrate chemistry and drug discovery. The document covers its commercial availability from various suppliers, offers detailed experimental protocols for its synthesis and purification, and explores its relevance in biological research, particularly in the context of cancer therapy.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The product is typically offered in various purities and quantities, with pricing varying accordingly. Below is a summary of prominent suppliers and their offerings.

Table 1: Major Suppliers of this compound

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 772283 | ≥95% | 1g |

| MedChemExpress | HY-W010606 | >98% | 100mg, 250mg, 500mg, 1g |

| BOC Sciences | 58645-20-8 | Custom | Inquiry |

| Carl ROTH | 2YN3 | ≥95% | 5g |

| ChemicalBook | CB7254924 | - | 100mg, 250mg, 500mg, 1g, 2g, 5g, 10g, 25g |

| Biosynth | MT06687 | - | Inquiry |

| Santa Cruz Biotechnology | sc-223123 | - | Inquiry |

| Chem-Impex | 18968-05-3 | ≥99% (HPLC) | 100mg, 250mg, 1g, 2g, 2.5g, 5g, 10g, 25g |

| Alichem | 18968053 | - | 5g |

| Ambeed | A135367, A166077 | - | 1g, 5g |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 140147-37-1 (mixture of anomers), 22860-22-6 (α-anomer), 18968-05-3 (β-anomer) | [1] |

| Molecular Formula | C₁₄H₂₀O₁₀ | |

| Molecular Weight | 348.30 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 92-95 °C | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate (B1210297), Methanol |

Synthesis and Purification Protocols

This compound is often synthesized as a key intermediate for the production of more complex molecules, such as the PET imaging precursor, [¹⁸F]FDG. The following protocols are based on established literature procedures.[2][3]

Synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose from D-Mannose[3]

This multi-step synthesis provides the β-anomer, a common precursor for further chemical modifications.

Step 1: Per-O-acetylation of D-Mannose

-

Procedure: D-mannose is treated with acetic anhydride (B1165640) in the presence of a catalyst, such as iodine or pyridine, to yield penta-O-acetyl-D-mannopyranose.

Step 2: Formation of Acetobromomannose

-

Procedure: The per-acetylated mannose is reacted with a solution of hydrogen bromide in acetic acid (e.g., 30% HBr in AcOH) to produce acetobromomannose.

Step 3: Formation of the 1,2-Orthoester

-

Procedure: The acetobromomannose is treated with ethanol (B145695) and a non-nucleophilic base, such as 2,4,6-collidine, to form the 1,2-orthoester derivative.

Step 4: Hydrolysis of the 1,2-Orthoester

-

Reagents: 1,2-O-(1-ethoxyethylidene)-β-D-mannopyranose triacetate, anhydrous acetone (B3395972), 1 M aqueous hydrochloric acid (HCl), chloroform (B151607) (CHCl₃), deionized water, anhydrous sodium sulfate (B86663) (Na₂SO₄), diethyl ether (Et₂O), and ethanol (EtOH).[3]

-

Procedure:

-

Dissolve the 1,2-orthoester (e.g., 4.4 g, 12 mmol) in anhydrous acetone (27 mL).[3]

-

With vigorous stirring and maintaining the temperature at approximately 18°C using a water bath, add 1 M aqueous HCl (2.7 mL) in one portion.[3]

-

Continue stirring at room temperature for an additional 5 minutes.[3]

-

Concentrate the reaction mixture on a rotary evaporator at a temperature below 20°C.[3]

-

Dissolve the resulting solid in chloroform (25 mL) and wash with deionized water (2 x 10 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.[3]

-

Triturate the residue with diethyl ether and recrystallize from ethanol to yield 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose as a white solid.[3]

-

Purification

Purification of acetylated mannose derivatives is typically achieved by column chromatography on silica (B1680970) gel.[4] The choice of eluent system depends on the specific isomer and the impurities present. A common solvent system is a mixture of hexane (B92381) and ethyl acetate.[4]

Analytical Characterization

The structure and purity of this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as carbonyls from the acetate groups.

Biological Significance and Applications

While this compound is primarily a synthetic intermediate, its precursor, D-mannose, has garnered significant interest in cancer research. Mannose has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy by interfering with cancer cell metabolism.[5][6][7] This acetylated derivative serves as a crucial building block for synthesizing various glycoconjugates, therapeutic vaccines, and complex oligosaccharides that are used to probe and modulate these biological processes.[]

Role in Cancer Metabolism

Recent studies have elucidated the role of mannose in suppressing tumor growth by targeting key metabolic pathways. One such pathway is the Pentose Phosphate Pathway (PPP), which is often upregulated in cancer cells to support nucleotide synthesis and manage oxidative stress. Mannose has been shown to inhibit the PPP, leading to increased oxidative stress and DNA damage in cancer cells.[7]

The diagram below illustrates the inhibitory effect of mannose on cancer cell metabolism.

Caption: The inhibitory pathway of D-mannose in cancer cells.

Experimental and Synthetic Workflows

The synthesis and subsequent use of this compound in research follows a logical workflow, from initial synthesis to its application as a building block for more complex molecules.

Caption: Workflow for the synthesis and application of this compound.

Safety and Handling

This compound is a chemical compound that should be handled in a laboratory setting with appropriate personal protective equipment (PPE).

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| Not classified as a hazardous substance. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[9]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.[10]

This guide provides a comprehensive starting point for researchers and professionals working with this compound. For detailed, lot-specific information, always refer to the supplier's Certificate of Analysis and Safety Data Sheet.

References

- 1. 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranose price,buy 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranose - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose synthesis - chemicalbook [chemicalbook.com]

- 4. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]

- 6. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. crude.abx.de [crude.abx.de]

Methodological & Application

Application Notes and Protocols: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a Glycosyl Donor for Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a versatile building block in the chemical synthesis of oligosaccharides, which are crucial components of many biologically significant molecules, including glycoproteins and glycolipids. Its utility as a glycosyl donor lies in the strategic activation of its anomeric center, enabling the formation of glycosidic linkages with various acceptor molecules. This document provides detailed application notes and experimental protocols for the use of this compound in oligosaccharide synthesis, with a focus on activation strategies and glycosylation methodologies.

Application Notes

This compound is typically not used directly as a glycosyl donor due to the poor leaving group nature of the anomeric hydroxyl group. Instead, it serves as a precursor to more reactive glycosyl donors. The primary strategies for its activation involve the conversion of the anomeric hydroxyl into a better leaving group, such as a halide, a trichloroacetimidate, or a thioether.

The choice of activating group and the subsequent glycosylation conditions are critical for controlling the stereoselectivity of the newly formed glycosidic bond. In the case of mannosyl donors with a participating group at C-2 (like an acetyl group), the formation of a 1,2-trans-glycosidic linkage (α-anomer) is generally favored through neighboring group participation.

Key Applications:

-

Synthesis of High-Mannose Oligosaccharides: These structures are integral parts of the N-glycans of glycoproteins and are involved in protein folding and quality control in the endoplasmic reticulum.

-

Development of Glycoconjugate Vaccines: Synthetic oligosaccharides mimicking bacterial or viral surface glycans can be conjugated to carrier proteins to elicit an immune response.

-

Probing Carbohydrate-Protein Interactions: The synthesis of well-defined oligosaccharides is essential for studying the binding specificity of lectins and other carbohydrate-binding proteins.

-

Drug Discovery and Development: Oligosaccharides with specific structures can exhibit therapeutic properties or serve as targeting moieties for drug delivery.

Activation of this compound

For this compound to function as an effective glycosyl donor, it must first be converted into a more reactive species. The following are common activation pathways.

Application Notes and Protocols for the Synthesis of Mannosylated Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and data for the chemical and enzymatic synthesis of mannosylated compounds. These molecules are crucial in various biological processes, including cell recognition, immune response, and disease pathogenesis, making their synthesis a key area of research in drug development and glycobiology.

Introduction

Mannosylation, the attachment of mannose or mannose-containing oligosaccharides to proteins, lipids, or small molecules, plays a pivotal role in biological systems. The resulting mannosylated compounds are recognized by specific mannose receptors on the surface of various cells, such as macrophages and dendritic cells, making them attractive for targeted drug delivery. Furthermore, aberrant O-mannosylation is associated with certain muscular dystrophies and cancers.[1][2] The synthesis of well-defined mannosylated structures is therefore essential for studying these processes and for developing novel therapeutics.

This application note details several robust methods for synthesizing mannosylated compounds, including chemical and enzymatic approaches, with a focus on providing reproducible protocols and comparative data.

Chemical Synthesis of Mannosylated Compounds

Chemical synthesis offers a high degree of control over the structure of the final mannosylated product, allowing for the creation of diverse and complex molecules. Key strategies include one-pot synthesis, orthogonal protection, and catalyst-controlled stereoselective glycosylation.[3]

General Experimental Workflow for Chemical Mannosylation

The following diagram outlines a typical workflow for the chemical synthesis of mannosylated compounds, from starting materials to the final purified product.

Caption: General workflow for chemical mannosylation.

Protocol 1: Stereoselective β-Mannosylation using a Bis-Thiourea Catalyst

This protocol describes a highly β-selective mannosylation reaction using an acetonide-protected mannosyl phosphate (B84403) donor and a bis-thiourea catalyst.[4] This method is notable for its operational simplicity and mild, neutral reaction conditions.

Materials:

-

2,3-Acetonide-protected mannosyl phosphate donor

-

Alcohol nucleophile (acceptor)

-

Bis-thiourea catalyst

-

Anhydrous solvent (e.g., toluene)

-

Molecular sieves (4 Å)

Procedure:

-

To an oven-dried vial containing a stir bar, add the mannosyl phosphate donor (1.0 equiv), the alcohol acceptor (1.5 equiv), and the bis-thiourea catalyst (1-10 mol%).

-

Add freshly activated 4 Å molecular sieves.

-

Dissolve the mixture in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction at the specified temperature (e.g., room temperature or 40 °C) for the required time (typically 24-48 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction and filter off the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the β-mannoside.

-

If necessary, remove the acetonide protecting groups using mildly acidic hydrolytic conditions (e.g., 4:1 acetic acid:water).[4]

Protocol 2: Synthesis of Mannosylated Neoglycolipids

This protocol outlines the synthesis of mannosylated neoglycolipids, which are useful for creating liposomes for drug delivery applications.[5]

Step A: Synthesis of 6-Azidohexyl tetra-O-acetyl-α-D-mannopyranoside

-

Dissolve mannose pentaacetate and 6-chlorohexanol in dry dichloromethane (B109758) (DCM) at 0 °C.

-

Add Et₂O·BF₃ dropwise and heat the reaction to 40 °C for 17 hours.

-

Neutralize the solution with saturated NaHCO₃, extract the organic phase, and dry it over sodium sulfate.

-

Purify the crude product to obtain 6-chlorohexyl tetra-O-acetyl-α-D-mannopyranoside.

-

Convert the chloride to an azide (B81097) using sodium azide in a suitable solvent.

Step B: Amide Coupling

-

Dissolve the azido-mannoside derivative (from Step A) and a bis(alkyloxy)benzoic acid derivative in DCM at 0 °C.

-

Add tributylphosphine (B147548) and stir for 2 hours at 0 °C, then for 24 hours at room temperature.

-

Add hydroxybenzotriazole (B1436442) (HOBT) and N,N'-diisopropylcarbodiimide (DIC) and stir for 96 hours at room temperature.

-

Dilute with ethyl acetate (B1210297), wash the organic phase with saturated NaHCO₃ solution and brine, then dry and concentrate.

-

Purify the product by column chromatography.[5]

Step C: De-O-acetylation

-

Dissolve the acetylated product from Step B in dry methanol (B129727).

-

Add a solution of sodium methoxide (B1231860) (NaOMe) in methanol at room temperature under a nitrogen atmosphere.

-

After 3 hours of stirring, neutralize the reaction with acidic resin (e.g., Amberlite® IR120 H⁺).

-

Filter, concentrate in vacuo, and lyophilize the residue to yield the final deprotected mannosylated neoglycolipid.[5]

Quantitative Data for Chemical Mannosylation

| Donor | Acceptor | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |

| 2,3-Acetonide-protected mannosyl phosphate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Bis-thiourea (10 mol%) | Toluene | 40 | 48 | 85 | 1:32 | [4] |

| 2,3-Acetonide-protected mannosyl phosphate | Cholesterol | Bis-thiourea (10 mol%) | Toluene | 40 | 48 | 91 | 1:19 | [4] |

| 2,3-Acetonide-protected rhamnosyl phosphate | Phenol | Bis-thiourea (10 mol%) | Toluene | 50 | 48 | 88 | 1:12 | [4] |

| 4,6-O-Benzylidene-protected mannosyl donor | Primary Alcohol | TMSOTf | CH₂Cl₂ | -35 | 2 | 69 | N/A | [6] |

| 3-O-Picoloyl mannosamine (B8667444) donor | Secondary Alcohol | N/A | N/A | N/A | 19 | 69 | 1:14 | [7] |

Enzymatic Synthesis of Mannosylated Compounds

Enzymatic synthesis provides a green and highly selective alternative to chemical methods, particularly for the formation of specific glycosidic linkages. β-mannosidases, for example, can be used to catalyze the transfer of mannose from a donor to an acceptor molecule (transglycosylation).[8]

General Experimental Workflow for Enzymatic Mannosylation

The workflow for enzymatic mannosylation is generally simpler than chemical synthesis, often requiring fewer protection and deprotection steps.

Caption: General workflow for enzymatic mannosylation.

Protocol 3: Enzymatic β-Mannosylation of Phenylethanoid Alcohols

This protocol describes the use of the industrial enzyme preparation Novozym 188, which contains β-mannosidase activity, to synthesize β-mannosylated phenylethanoid alcohols.[8][9]

Materials:

-

Tyrosol or hydroxytyrosol (B1673988) (acceptor)

-

β-D-Mannopyranosyl-(1→4)-D-mannose (mannobiose, donor)

-

Novozym 188 (lyophilized)

-

Acetate buffer (0.1 M, pH 5.0)

-

Methanol

Procedure:

-

Prepare a solution of the acceptor (e.g., tyrosol at 20 g/L) and the donor (mannobiose at 120 g/L) in 0.1 M acetate buffer (pH 5.0).

-

Add the lyophilized Novozym 188 enzyme preparation to the solution.

-

Incubate the reaction mixture at 37 °C with shaking (e.g., 500 rpm).

-

Monitor the formation of the product by taking aliquots at predefined time intervals. To do this, withdraw a sample (e.g., 100 µL), quench the reaction by adding 3 volumes of methanol, and filter through a 0.22 µm syringe filter for HPLC analysis.[8]

-

After an appropriate reaction time (e.g., 48 hours), stop the reaction.

-

Purify the product from the reaction mixture using appropriate chromatographic techniques.

Quantitative Data for Enzymatic Mannosylation

| Enzyme | Donor | Acceptor | pH | Temp (°C) | Yield (%) | Reference |

| Novozym 188 (β-mannosidase) | Mannobiose | Tyrosol | 5.0 | 37 | 12 | [8][9] |

| Novozym 188 (β-mannosidase) | Mannobiose | Hydroxytyrosol | 5.0 | 37 | 16 | [8][9] |

Mammalian O-Mannosylation Pathway

Understanding the natural biosynthesis of mannosylated compounds can provide insights for synthetic strategies and for studying diseases related to glycosylation defects. The O-mannosylation of α-dystroglycan is a critical pathway for muscle and brain development.[1]

Caption: Simplified mammalian O-mannosylation pathway of α-dystroglycan.

This pathway begins in the endoplasmic reticulum with the synthesis of a dolichol-phosphate mannose (Dol-P-Man) donor from GDP-mannose.[1] The POMT1/POMT2 enzyme complex then transfers this mannose to a serine or threonine residue on α-dystroglycan. Further modifications occur in the Golgi apparatus by enzymes such as POMGNT1 and POMGNT2, leading to different core structures that can be further elongated.[1]

Conclusion

The protocols and data presented in this application note offer a starting point for the synthesis of a wide range of mannosylated compounds. Both chemical and enzymatic methods provide powerful tools for accessing these important molecules. The choice of method will depend on the desired structure, stereochemistry, and scale of the synthesis. The continued development of novel synthetic strategies will further facilitate research into the biological roles of mannosylated compounds and their potential as therapeutic agents.

References

- 1. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules enhance functional O-mannosylation of Alpha-dystroglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Deacetylation of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose to Yield D-mannose

Introduction

The removal of acetyl protecting groups from carbohydrates is a fundamental transformation in glycoscience, crucial for the synthesis of complex oligosaccharides, glycoconjugates, and biologically active molecules. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a common intermediate in carbohydrate chemistry, and its efficient deacetylation to yield D-mannose is a critical step in many synthetic pathways. This document provides detailed application notes and protocols for various methods to achieve this transformation, tailored for researchers, scientists, and drug development professionals. The methods discussed include the widely used Zemplén deacetylation, other base-catalyzed procedures, and an acid-catalyzed approach.

Overview of Deacetylation Methods

The selection of a deacetylation method depends on several factors, including the stability of other functional groups in the molecule, desired reaction time, and the scale of the reaction. The most common methods involve transesterification under basic conditions or hydrolysis under acidic or basic conditions.

-

Zemplén Deacetylation: This classic method employs a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). It is known for its high efficiency and generally provides quantitative yields of the deacetylated product. The reaction is typically fast and clean.

-

Other Base-Catalyzed Methods: Milder bases such as potassium carbonate or ammonia (B1221849) in methanol can also be used for deacetylation. These methods are often preferred when the substrate is sensitive to the strongly basic conditions of the Zemplén reaction.

-

Acid-Catalyzed Deacetylation: Treatment with an acid, such as hydrochloric acid in methanol, can also effect deacetylation. This method can be advantageous when the molecule contains acid-stable, base-labile protecting groups.

Data Presentation: Comparison of Deacetylation Methods

The following table summarizes the quantitative data for different methods of deacetylation of per-O-acetylated hexopyranoses. While specific data for this compound is not always available in comparative studies, the data for per-O-acetyl-D-glucose serves as a reliable reference due to the similar reactivity of acetyl groups on hexopyranose rings.

| Method | Reagents | Typical Reaction Time | Typical Yield (%) | Notes |

| Zemplén Deacetylation | Catalytic NaOMe in MeOH | 0.5 - 2 hours | > 95% | The most common and often highest yielding method. |

| Potassium Carbonate | K₂CO₃ in MeOH | 4 - 8 hours | > 90% | A milder alternative to sodium methoxide. |

| Sodium Hydroxide | Catalytic NaOH in MeOH | 0.5 - 4 hours | > 95% | Similar efficiency to NaOMe. |

| Ammonia in Methanol | NH₃ in MeOH | 12 - 24 hours | Variable, often > 90% | Slower method, useful for sensitive substrates. |

| Acid-Catalyzed | Catalytic AcCl in MeOH (in situ HCl generation) | 3 - 6 hours | ~82% | Useful for substrates with base-labile groups. |

Note: Yields and reaction times can vary depending on the scale of the reaction, concentration of reagents, and the specific stereochemistry of the carbohydrate.

Experimental Protocols

Protocol 1: Zemplén Deacetylation using Sodium Methoxide

This protocol describes the deacetylation of this compound using a catalytic amount of sodium methoxide in methanol.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M) or solid Sodium Methoxide

-

Amberlite® IR120 (H⁺) resin or other acidic resin

-

Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) gel plates, developing solvent such as 9:1 Dichloromethane:Methanol)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the progress of the reaction by TLC. The starting material is UV active and will stain with a permanganate (B83412) dip, while the product (D-mannose) is not UV active but will stain with a permanganate or p-anisaldehyde dip. The reaction is typically complete within 30 minutes to 2 hours.

-

Once the starting material is consumed, neutralize the reaction mixture by adding Amberlite® IR120 (H⁺) resin until the pH is neutral (check with pH paper).

-

Stir the mixture for an additional 15 minutes.

-

Filter the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a syrup.

-

The resulting D-mannose is often pure enough for subsequent steps. If further purification is required, it can be achieved by recrystallization from ethanol (B145695) or by silica gel chromatography.

Protocol 2: Deacetylation using Potassium Carbonate

This protocol provides a milder basic condition for the deacetylation of this compound.

Materials:

-

This compound

-

Methanol (MeOH)

-

Potassium Carbonate (K₂CO₃)

-

Amberlite® IR120 (H⁺) resin (optional, for neutralization)

-

TLC supplies

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (approximately 15 mL per gram of starting material).

-

Add potassium carbonate (e.g., 1.0 - 2.0 eq) to the solution.

-

Stir the suspension at room temperature.

-

Monitor the reaction by TLC. This reaction is generally slower than the Zemplén deacetylation and may take 4 to 8 hours.

-

Upon completion, filter the potassium carbonate.

-

The filtrate can be neutralized with an acidic resin as described in Protocol 1, or the solvent can be evaporated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining starting material. The aqueous layer containing D-mannose can then be concentrated.

-

Concentrate the neutralized solution or the aqueous layer under reduced pressure to yield D-mannose.

Protocol 3: Acid-Catalyzed Deacetylation using Acetyl Chloride in Methanol

This protocol describes the generation of HCl in situ from acetyl chloride for the deacetylation reaction.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (AcCl)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

TLC supplies

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 20 mL per gram of starting material) and cool to 0 °C.

-

Slowly add a catalytic amount of acetyl chloride (e.g., 0.2 eq) to the stirred solution. Caution: The reaction of acetyl chloride with methanol is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.

-

Allow the reaction to stir at room temperature.

-

Monitor the reaction progress by TLC. The reaction may take 3 to 6 hours.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

The resulting aqueous solution can be washed with an organic solvent like ethyl acetate (B1210297) to remove any unreacted starting material.

-

The aqueous layer is then concentrated to give D-mannose. Further purification can be done by recrystallization if necessary.

Visualizations

Chemical Reaction

Caption: Deacetylation of the starting material to yield D-mannose.

Experimental Workflow

Caption: General workflow for the deacetylation of acetylated mannose.

Method Selection Guide

Caption: Decision tree for selecting a deacetylation method.

Application Notes and Protocols: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a Versatile Precursor for Modified Monosaccharides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a key starting material for the synthesis of various biologically significant modified monosaccharides. These derivatives, including mannosamine (B8667444) and sialic acid precursors, are crucial for research in glycobiology, drug development, and diagnostics.

Introduction

This compound is a protected form of D-mannose, a C-2 epimer of glucose. The acetyl protecting groups make it a stable and versatile precursor for chemical modifications at the anomeric carbon and the C-2 position. Its primary applications lie in the synthesis of N-acetyl-D-mannosamine (ManNAc) and its derivatives, which are biosynthetic precursors to sialic acids. Sialic acids are terminal monosaccharides on cell surface glycans and play critical roles in numerous biological processes, including cell-cell recognition, immune responses, and pathogen infection.[1] Aberrant sialylation is a hallmark of several diseases, including cancer, making the synthesis of modified sialic acid precursors a vital area of research for diagnostics and therapeutics.

Applications

The primary applications of this compound as a precursor include:

-

Synthesis of Mannosamine and N-Acetyl-D-mannosamine (ManNAc): Mannosamine and its N-acetylated form are fundamental building blocks for the synthesis of complex glycans and glycoconjugates.

-

Preparation of Sialic Acid Precursors: ManNAc derivatives are direct precursors in the sialic acid biosynthetic pathway. By introducing modifications to the ManNAc scaffold, researchers can generate unnatural sialic acids for metabolic glycoengineering.[1]

-

Metabolic Glycoengineering: Modified mannosamine analogues can be fed to cells and incorporated into their surface glycans. These modified glycans can then be visualized or targeted using bioorthogonal chemistry, providing powerful tools for studying glycan function and for developing targeted therapies.

-

Synthesis of Glycosyl Donors: The tetra-acetylated mannose can be converted into various glycosyl donors for the stereoselective synthesis of mannosides.

-

Development of Radiotracers: Derivatives of this compound are used to synthesize radiolabeled sugars, such as 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a widely used PET imaging agent.[1][2]

Experimental Protocols

The following protocols detail the synthesis of key modified monosaccharides starting from or involving this compound.

Protocol 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose

This protocol describes the triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose to yield a highly reactive intermediate for nucleophilic substitution at the C-2 position, a crucial step in the synthesis of 2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG).[1][2]

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Absolute Ethanol (B145695)

Procedure:

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7.4 mmol) in anhydrous CH₂Cl₂ (20 mL) in a round-bottom flask under an argon atmosphere.[1]

-

Add dry pyridine (e.g., 1.5 mL, 18.6 mmol) to the solution.[1]

-

Cool the mixture to -15 °C using an ice-salt bath.[1]

-

Add trifluoromethanesulfonic anhydride (e.g., 2.2 mL, 13.1 mmol) dropwise to the stirred solution over 40 minutes, maintaining the temperature at -15 °C.[1]

-

Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.[1]

-

Wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ (40 mL) and water (40-50 mL).[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.[1]

-

Recrystallize the resulting solid residue from absolute ethanol to obtain the product as white needles.[1]

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Reference |

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Tf₂O, Pyridine, CH₂Cl₂ | 6 h | -15 °C to RT | ~80% | [1] |

Spectroscopic Data:

-

HRMS (ESI): m/z [M+Na]⁺ Calcd for C₁₅H₁₉F₃NaO₁₂S: 503.0447; Found: 503.0440.[1]

Protocol 2: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose

This protocol describes the synthesis of a key azido-mannose derivative, which serves as a precursor for mannosamine and N-acetylmannosamine. The synthesis starts from a triflated glucose derivative, which undergoes an SN2 reaction with sodium azide (B81097).

Materials:

-

1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethylsulfonyl-α-D-glucopyranose

-

Sodium Azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl Acetate (B1210297) (EtOAc)

-

Silica (B1680970) Gel (pre-dried)

Procedure:

-

Dissolve 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-α-D-glucopyranose (e.g., 1.58 g, 3.29 mmol) in anhydrous DMF (15 mL) in a round-bottom flask.

-

Add sodium azide (e.g., 1.07 g, 16.5 mmol) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on pre-dried silica gel using a toluene-ethyl acetate gradient to yield the product.

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Reference |

| 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethylsulfonyl-α-D-glucopyranose | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose | NaN₃, DMF | 4 h | 60 °C | 58% |

Visualizations

Sialic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the sialic acid biosynthesis pathway, starting from the precursor N-acetyl-D-mannosamine (ManNAc).

Caption: Sialic acid biosynthesis pathway.

Experimental Workflow for Metabolic Glycoengineering

This diagram outlines a typical workflow for metabolic glycoengineering using a modified mannosamine precursor to label and visualize cell surface glycans.

Caption: Metabolic glycoengineering workflow.

Conclusion

This compound is a cornerstone precursor for the synthesis of a wide array of modified monosaccharides with significant biological and therapeutic relevance. The protocols and data presented herein provide a valuable resource for researchers in glycobiology and drug discovery, facilitating the exploration of glycan function and the development of novel diagnostics and therapeutics. The ability to generate tailored monosaccharide building blocks opens up new avenues for understanding and manipulating complex biological systems.

References

Application Notes and Protocols for Stereoselective Glycosylation using 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stereoselective glycosylation is a cornerstone of modern carbohydrate chemistry, crucial for the synthesis of complex oligosaccharides and glycoconjugates with significant biological activities. D-Mannose, a C-2 epimer of glucose, is a key component of numerous biologically important glycans. The stereocontrolled formation of mannosidic linkages, however, presents a significant challenge, particularly for the synthesis of the 1,2-cis (β-mannosyl) linkage. This is due to the steric hindrance at the β-face from the axial C-2 substituent and the opposing anomeric effect that thermodynamically favors the α-anomer. This document provides detailed strategies and protocols for the stereoselective synthesis of both α- and β-mannosides using the readily available donor, 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Strategies for Stereoselective α-Mannosylation

The synthesis of α-mannosides is generally more straightforward due to the anomeric effect. The presence of a participating neighboring group at the C-2 position of the glycosyl donor can effectively direct the stereochemical outcome to furnish the 1,2-trans-glycoside, which in the mannose series corresponds to the α-anomer. The acetyl group at C-2 of this compound can act as such a participating group.

A common strategy involves the conversion of the peracetylated mannose into a more reactive glycosyl donor, such as a trichloroacetimidate (B1259523). This donor can then be activated by a Lewis acid in the presence of a glycosyl acceptor to yield the α-mannoside.

Protocol 1: Synthesis of α-Mannosyl Trichloroacetimidate Donor

This protocol describes the conversion of this compound to the corresponding α-trichloroacetimidate donor.

Materials:

-

This compound

-

Hydrazine (B178648) acetate (B1210297) or Benzylamine

-

Trichloroacetonitrile (B146778) (Cl₃CCN)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Selective Anomeric Deacetylation:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add hydrazine acetate (1.2 eq) and stir the mixture at 50-60 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the hemiacetal.

-

-

Formation of the Trichloroacetimidate:

-

Dissolve the crude hemiacetal in anhydrous DCM.

-

Add trichloroacetonitrile (3.0 eq) followed by a catalytic amount of K₂CO₃ or Cs₂CO₃.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, filter off the base and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the α-mannosyl trichloroacetimidate.

-

Protocol 2: TMSOTf-Promoted α-Mannosylation

This protocol details the glycosylation of an acceptor with the α-mannosyl trichloroacetimidate donor.

Materials:

-

α-Mannosyl trichloroacetimidate donor

-

Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the α-mannosyl trichloroacetimidate donor (1.2 eq), the glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves.

-

Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

-

Cool the mixture to the desired temperature (typically -20 °C to 0 °C).

-

Add a solution of TMSOTf (0.1-0.2 eq) in anhydrous DCM dropwise.

-

Stir the reaction at this temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a few drops of Et₃N.

-

Dilute the mixture with DCM and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-